molecular formula C25H37NO3 B12535303 3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one CAS No. 672939-87-6

3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one

Cat. No.: B12535303
CAS No.: 672939-87-6
M. Wt: 399.6 g/mol
InChI Key: WWYTWOAHPCOBDM-UHFFFAOYSA-N
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Description

3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a dodecyloxy group, a hydroxyphenyl group, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-hydroxy-5-methylpyridine with a dodecyloxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3 or NaH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or polymers.

Mechanism of Action

The mechanism by which 3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.

    Ilaprazole: 2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-1H-benzimidazole.

Uniqueness

Compared to similar compounds, 3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one is unique due to its specific structural features, such as the presence of a dodecyloxy group and a hydroxyphenyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

672939-87-6

Molecular Formula

C25H37NO3

Molecular Weight

399.6 g/mol

IUPAC Name

3-[(5-dodecoxy-2-hydroxyphenyl)methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C25H37NO3/c1-3-4-5-6-7-8-9-10-11-12-18-29-23-15-16-24(27)22(20-23)19-21-14-13-17-26(2)25(21)28/h13-17,20,27H,3-12,18-19H2,1-2H3

InChI Key

WWYTWOAHPCOBDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)O)CC2=CC=CN(C2=O)C

Origin of Product

United States

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